WAY-213613 - 868359-05-1

WAY-213613

Catalog Number: EVT-285257
CAS Number: 868359-05-1
Molecular Formula: C16H13BrF2N2O4
Molecular Weight: 415.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WAY-213613 is a synthetic compound specifically designed for research purposes. It belongs to the class of aryl-ether aspartic acid analogs and has emerged as a significant tool in the field of neuroscience. [] Specifically, it is recognized as a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2). [, ]

EAAT2, predominantly found in glial cells within the brain, plays a crucial role in regulating glutamate levels in the synapse. [, ] By inhibiting EAAT2, WAY-213613 allows researchers to study the physiological and pathological roles of glutamate in various neurological processes. [, ]

N4-(2′-Methyl-1,1′-biphenyl-4-yl)-l-asparagine (WAY-213394)

Compound Description: WAY-213394 is an aryl-ether aspartic acid analog and a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2) [, ]. It exhibits an IC50 value of 145 ± 22 nM for the inhibition of human EAAT2 [].

N4-[7-(Trifluoromethyl)-9H-fluoren-2-yl]-l-asparagine (WAY-212922)

Compound Description: WAY-212922 is a fluorene aspartic acid analog identified as a potent inhibitor of EAAT2 []. It displays an IC50 value of 157 ± 11 nM for human EAAT2 inhibition [].

Relevance: WAY-212922 belongs to the same class of asparagine-based EAAT2 inhibitors as WAY-213613, featuring a large aromatic system in its structure []. While structurally similar, WAY-212922 is less potent compared to WAY-213613 in inhibiting EAAT2 [].

3-{[(4′-Chloro-2-methyl-1,1′-biphenyl-4-yl)carbonyl]amino}-l-alanine (WAY-211686)

Compound Description: WAY-211686 is a biaryl diaminopropionic acid analog and a potent EAAT2 inhibitor []. It exhibits an IC50 value of 190 ± 10 nM for inhibiting human EAAT2 [].

Relevance: WAY-211686 shares a similar structure with WAY-213613, featuring a biphenyl group, but differs in the amino acid core and linker region []. WAY-211686 is less potent in inhibiting EAAT2 compared to WAY-213613 [].

Compound Description: These compounds represent a series of threo-3-substituted Asp derivatives with various (cyclo)alkyloxy and (hetero)aryloxy substituents []. These derivatives act as non-substrate inhibitors, displaying activity across EAAT1-4 with IC50 values ranging from 0.49 to 15 μM [].

Relevance: These derivatives, while structurally distinct from WAY-213613, highlight the significance of the Aspartate core and specific stereochemistry (threo) for EAAT inhibition []. This information indirectly sheds light on the structure-activity relationships relevant to WAY-213613, which is also an aspartic acid analog.

Compound Description: l-TFB-TBOA is a known potent inhibitor of EAAT1-4 []. Analogues of l-TFB-TBOA (3b-e) were synthesized and also displayed potent EAAT1-4 inhibitory activity, with IC50 values ranging from 5 to 530 nM [].

Relevance: While structurally different from WAY-213613, these compounds highlight the potential of designing potent EAAT inhibitors, which is a shared objective in the development of WAY-213613 as a pharmacological tool [, ].

NBI-59159

Compound Description: NBI-59159 is a known EAAT3-preferring inhibitor [].

Relevance: This compound, along with WAY-213613, was used as a starting point to design hybrid molecules aiming to combine the selectivity profiles of the parent compounds []. Though the resulting hybrids (compound 9) did not achieve the desired selectivity, the study highlights the ongoing efforts to develop more selective EAAT inhibitors, a characteristic that makes WAY-213613 a valuable tool in research [, ].

L-trans-pyrrolidine-2,4-dicarboxylate (L-TBOA)

Compound Description: L-TBOA is a non-selective EAAT inhibitor [].

Relevance: L-TBOA was used as a scaffold to design hybrid molecules with improved selectivity profiles []. It serves as a reference point to compare the selectivity and potency of WAY-213613, which is a more selective and potent EAAT2 inhibitor [, ].

AZD3965 and AR-C155858

Compound Description: AZD3965 and AR-C155858 are both inhibitors of the solute carrier protein SLC16A1 (MCT1) [].

Relevance: These compounds were used in the same study as WAY-213613 to establish a Cellular Thermal Shift Assay (CETSA) protocol for membrane transporters like SLCs []. This highlights the broader applicability of the assay to study diverse transporter families, including EAAT2, the target of WAY-213613.

L-Lactate and Formate

Compound Description: L-Lactate is a high-affinity ligand, and formate is a low-affinity ligand of SLC16A1 [].

Relevance: Similar to AZD3965 and AR-C155858, these compounds were used in the development of a CETSA protocol for SLC transporters []. This underscores the versatility of the assay, which can be applied to study ligand engagement in diverse transporter systems, including EAAT2, the target of WAY-213613.

Overview

WAY-213613 is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), a protein critical for the uptake of glutamate in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological disorders, where glutamate dysregulation is implicated. The compound's ability to selectively inhibit EAAT2 while having minimal effects on other subtypes makes it a valuable tool in pharmacological research.

Source and Classification

WAY-213613 is classified as a small molecule inhibitor and belongs to the category of glutamate transporter inhibitors. It is derived from prior research aimed at developing compounds that can modulate glutamate transporters, particularly focusing on enhancing selectivity for EAAT2 over other excitatory amino acid transporters like EAAT1 and EAAT3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of WAY-213613 involves several steps, typically starting from commercially available precursors. A notable method includes a chemoenzymatic approach that allows for the rapid and efficient formation of the compound. This method leverages biocatalysts to facilitate specific reactions, enhancing yield and purity. The process has been optimized to achieve high diastereomeric and enantiomeric excess, which are crucial for the biological activity of the compound .

Key steps in the synthesis may include:

  • Formation of key intermediates: Utilizing specific reagents to construct the backbone of WAY-213613.
  • Purification: Employing techniques such as chromatography to isolate the desired product with high purity.
  • Characterization: Using spectroscopic methods (e.g., NMR, HPLC) to confirm the structure and purity of WAY-213613.
Molecular Structure Analysis

Structure and Data

WAY-213613 consists of two main moieties: L-asparagine and a phenoxy group substituted with bromine and fluorine atoms. The molecular formula can be represented as C15H16BrF2N3O2C_{15}H_{16}BrF_2N_3O_2. The structure has been elucidated using advanced techniques such as cryo-electron microscopy, which provided insights into its binding interactions with EAAT2 .

Key structural features include:

  • L-asparagine moiety: Engages in critical interactions at the glutamate-binding site.
  • Phenoxy group: Contributes to selectivity and binding affinity through interactions with specific residues within EAAT2.
Chemical Reactions Analysis

Reactions and Technical Details

WAY-213613 undergoes specific interactions with EAAT2, inhibiting its function by blocking substrate binding. The mechanism involves:

  • Binding Affinity: WAY-213613 exhibits high binding affinity towards EAAT2, significantly reducing glutamate transport activity.
  • Inhibition Kinetics: Studies have shown that WAY-213613 acts as a non-substrate inhibitor, meaning it does not mimic glutamate but instead prevents its uptake by occupying the binding site .

The compound's inhibitory effects have been quantitatively assessed using various assays, revealing its potency across different concentrations.

Mechanism of Action

Process and Data

The mechanism by which WAY-213613 inhibits EAAT2 involves several steps:

  1. Binding: The compound binds to the substrate-binding site of EAAT2, preventing glutamate from entering.
  2. Conformational Change: Upon binding, WAY-213613 induces conformational changes in EAAT2 that stabilize an inactive state, further hindering glutamate transport.
  3. Selectivity: The unique structural components of WAY-213613 allow it to selectively inhibit EAAT2 without significantly affecting other EAAT subtypes .

This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

WAY-213613 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 396.21 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its formulation in pharmacological studies and potential therapeutic applications.

Applications

Scientific Uses

WAY-213613 has significant implications in scientific research, particularly in studies related to:

  • Neurological Disorders: Investigating its role in conditions like epilepsy, schizophrenia, and neurodegenerative diseases where glutamate signaling is disrupted.
  • Pharmacological Research: Serving as a tool compound to study the function of EAAT2 and its impact on neuronal excitability and neurotransmitter dynamics.
  • Drug Development: Potentially leading to new therapeutic agents aimed at modulating glutamate transport for clinical use.

Research continues to explore its efficacy and safety profiles in various experimental models, paving the way for future clinical applications .

Introduction to WAY-213613 in Glutamate Transporter Research

Role of EAAT2/GLT-1 in Synaptic Glutamate Homeostasis

EAAT2 (SLC1A2), predominantly localized to astrocytic membranes in the forebrain, mediates ~90% of synaptic glutamate clearance in the CNS [2] [10]. This high-capacity transporter maintains extracellular glutamate concentrations below neurotoxic thresholds (typically <1 µM) by coupling glutamate uptake to Na⁺/K⁺ electrochemical gradients. Its kinetic properties include a glutamate turnover rate of ~70 ms and a steady-state Km of 18 µM, enabling rapid sequestration during neuronal activity [2]. EAAT2 dysfunction elevates extracellular glutamate, leading to sustained activation of ionotropic NMDA receptors, Ca²⁺ overload, and neuronal death—a process termed excitotoxicity implicated in:

  • Neurodegenerative Disorders: Amyotrophic lateral sclerosis (ALS), Alzheimer’s disease, and stroke exhibit reduced EAAT2 expression or activity [2] [10].
  • Synaptic Plasticity: EAAT2 restricts glutamate spillover, ensuring input-specific signaling. Its inhibition disrupts spike-timing-dependent plasticity (STDP) by desynchronizing pre-/post-synaptic activity detection [8].
  • Cancer Resistance: Overexpressed EAAT2 in gastric, colorectal, and breast cancers confers therapy resistance by perturbing metabolic pathways [5].

Table 1: Functional Properties of EAAT Subtypes in the Human CNS

TransporterGenePrimary LocalizationGlutamate Turnover Rate (ms)Approx. Contribution to CNS Uptake
EAAT1 (GLAST)SLC1A3Astrocytes60<5%
EAAT2 (GLT-1)SLC1A2Astrocytes/Neurons70>90%
EAAT3 (EAAC1)SLC1A1Neurons9–111–5%
EAAT4SLC1A6Cerebellar Purkinje cells>300Limited
EAAT5SLC1A7Retina>1000Limited

In hiPSC-derived neural networks, EAAT2 collaborates with EAAT1 to reduce extracellular glutamate from 100 µM to near-zero levels within 60 minutes. Dual pharmacological blockade of both transporters induces near-total neuronal death, underscoring their neuroprotective synergy [10].

Pharmacological Significance of Selective EAAT2 Inhibition

Molecular Mechanism of Action

WAY-213613 inhibits EAAT2 through a non-competitive mechanism, binding to both the substrate site and an adjacent cavity in the transport domain. Cryo-EM analyses (resolution: 2.8 Å) reveal that it stabilizes EAAT2 in an inward-facing conformation, preventing the conformational shifts required for glutamate translocation ("elevator-type" mechanism) [5]. Key interactions include:

  • Occupation of the glutamate-binding site via hydrogen bonding with Arg478, Thr401, and Ser364.
  • Hydrophobic contacts in a proximal cavity involving Phe355, Ile368, and Met439 residues.
  • Disruption of proton-coupled conformational changes by sterically hindering HP2 loop dynamics [5].

Table 2: Selectivity Profile of WAY-213613 Across EAAT Subtypes

Transporter SubtypeIC₅₀ (nM)Selectivity Ratio vs. EAAT2
EAAT2 (Human)851
EAAT1 (Human)5,00459
EAAT3 (Human)3,78745
EAAT4 (Rat)~1,500*~18*

Data inferred from electrophysiological assays [1] [4] [9].

Selectivity and Research Applications

Unlike pan-inhibitors (e.g., TFB-TBOA; IC₅₀ ~5–530 nM at EAAT1–4), WAY-213613’s selectivity enables dissection of EAAT2-specific functions:

  • Neurodegeneration Modeling: In subarachnoid hemorrhage (SAH) models, intraperitoneal WAY-213613 (1 mg/kg) suppresses hippocampal GLT-1 activity, exacerbating excitotoxic damage and HDAC2 dysregulation [1] [6].
  • Synaptic Physiology Studies: At corticostriatal synapses, EAAT2 blockade with WAY-213613 analogues converts Hebbian STDP into non-timing-dependent plasticity, confirming its role in synaptic coincidence detection [8].
  • Cancer Metabolism Research: Inhibiting EAAT2 in gastric/colorectal cancer cell lines reverses chemoresistance by normalizing glutamate-dependent metabolic pathways [5].

Table 3: Structural Determinants of WAY-213613 Binding to EAAT2

Binding Site RegionKey ResiduesInteraction Type
Glutamate-binding siteArg478, Thr401, Ser364Hydrogen bonding
Hydrophobic cavityPhe355, Ile368, Met439Van der Waals
HP2 loopGlu405, Met398Steric obstruction

Therapeutic Implications

WAY-213613’s pharmacological profile aids in validating EAAT2 as a therapeutic target:

  • EAAT2 Activators: Ceftriaxone and riluzole enhance EAAT2 expression via NF-κB and HSF1 pathways. WAY-213613 blocks their effects, confirming target engagement [2] [5].
  • Hybrid Inhibitors: Integrating WAY-213613’s aryl-ether motif into TBOA yielded compounds with sub-100 nM potency at all EAATs, demonstrating its utility in rational drug design [7] [9].
  • Cancer Therapeutics: Selective EAAT2 inhibitors may overcome therapy resistance in EAAT2-overexpressing tumors without perturbing neuronal EAAT3/4 functions [5].

Properties

CAS Number

868359-05-1

Product Name

WAY-213613

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid

Molecular Formula

C16H13BrF2N2O4

Molecular Weight

415.19 g/mol

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1

InChI Key

BNYDDAAZMBUFRG-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F

Solubility

Soluble in DMSO

Synonyms

WAY-213613; WAY 213613; WAY213613.

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.